molecular formula C13H17NO2 B13182280 Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate

Cat. No.: B13182280
M. Wt: 219.28 g/mol
InChI Key: VERIIGYFYGBXHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions often require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ester functional group and tetrahydroquinoline core make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

Methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H17N
  • Molecular Weight : 201.29 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. This structural component is significant in the context of drug discovery and development.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

  • Anticancer Activity : Studies have indicated that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as A2780 (ovarian carcinoma) and HCT-116 (colon carcinoma) with IC50 values in the micromolar range .
  • Neuroprotective Effects : The tetrahydroquinoline scaffold has been associated with neuroprotective properties. Research suggests that these compounds might mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .
  • Antimicrobial Properties : Some studies have reported that tetrahydroquinoline derivatives possess antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or microbial metabolism. For example, they can bind to active sites on enzymes through hydrogen bonding and hydrophobic interactions .
  • Cell Cycle Modulation : Research indicates that these compounds can induce cell cycle arrest in cancer cells by affecting regulatory proteins involved in cell division. This leads to increased apoptosis in malignant cells .
  • Oxidative Stress Induction : Some studies highlight that these compounds can increase reactive oxygen species (ROS) production within cells, leading to oxidative damage and subsequent cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives:

StudyFindings
A2780 Cell Line StudyThis compound showed an IC50 of approximately 5 µM against A2780 cells .
Neuroprotection StudyDemonstrated protective effects against neurotoxicity induced by oxidative stress in neuronal cell lines .
Antimicrobial ActivityExhibited significant antibacterial effects against Gram-positive bacteria with MIC values ranging from 10 to 20 µg/mL .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)7-6-10-8-9-14-12-5-3-2-4-11(10)12/h2-5,10,14H,6-9H2,1H3

InChI Key

VERIIGYFYGBXHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCNC2=CC=CC=C12

Origin of Product

United States

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